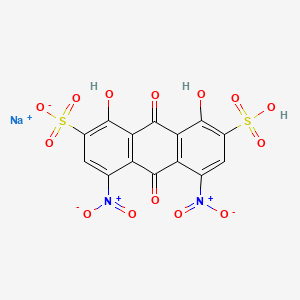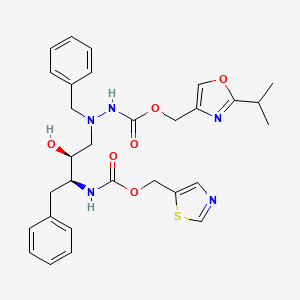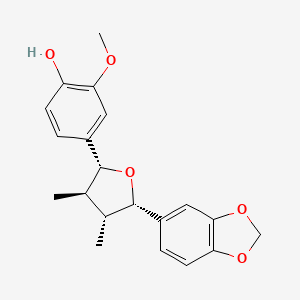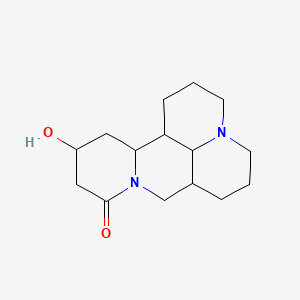
13-Hydroxymatridin-15-one (13-alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxymatridin-15-one (13-alpha)- is a naturally occurring tetracyclic alkaloid found in various species of the Sophora genus. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its unique structure and biological activities make it a subject of interest in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxymatridin-15-one (13-alpha)- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the tetracyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 13-Hydroxymatridin-15-one (13-alpha)- may involve the extraction of the compound from natural sources, such as Sophora species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Hydroxymatridin-15-one (13-alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, where specific atoms or groups are replaced, can lead to the formation of new analogs with varied effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Applications De Recherche Scientifique
13-Hydroxymatridin-15-one (13-alpha)- has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing new molecules.
Biology: Research focuses on its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound’s anti-cancer, anti-inflammatory, and neuroprotective properties are of particular interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 13-Hydroxymatridin-15-one (13-alpha)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell survival. The compound may exert its effects by binding to receptors or enzymes, thereby influencing cellular responses and physiological processes.
Comparaison Avec Des Composés Similaires
Matrine: Another alkaloid found in Sophora species, known for its anti-cancer and anti-inflammatory properties.
Oxymatrine: A derivative of matrine with enhanced pharmacological effects.
Sophocarpine: An alkaloid with similar structural features and biological activities.
Uniqueness: 13-Hydroxymatridin-15-one (13-alpha)- stands out due to its specific hydroxylation pattern and unique pharmacological profile. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
148409-26-1 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-11-7-13-12-4-2-6-16-5-1-3-10(15(12)16)9-17(13)14(19)8-11/h10-13,15,18H,1-9H2 |
Clé InChI |
YYLKMMPLIIOMLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN3C(CC(CC3=O)O)C4C2N(C1)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


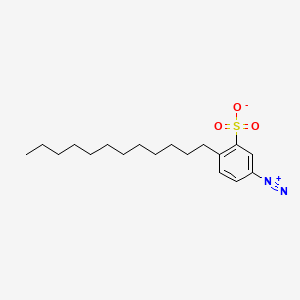
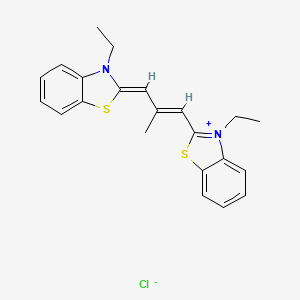
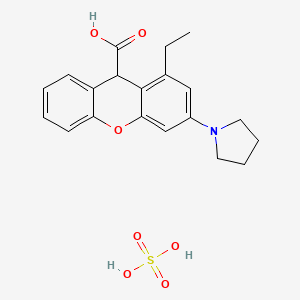

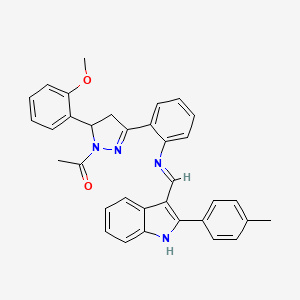
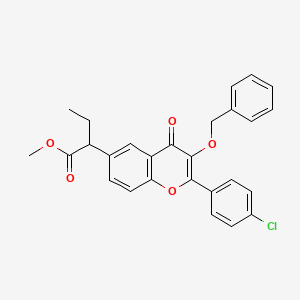


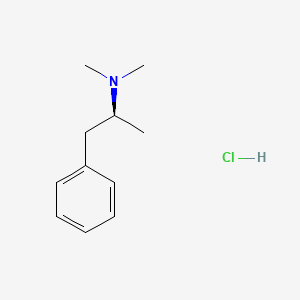
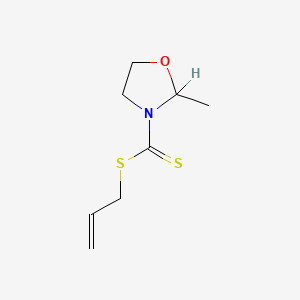
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
